molecular formula C16H18F3N5O2 B2521402 2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one CAS No. 1234975-42-8

2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2521402
CAS No.: 1234975-42-8
M. Wt: 369.348
InChI Key: YLEMYSFHWAPXMJ-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one is a heterocyclic compound featuring a piperazine core linked to a pyridine moiety substituted with a trifluoromethyl-1,2,4-oxadiazole group. The propan-1-one chain attached to the piperazine nitrogen introduces a ketone functionality, which may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

2-methyl-1-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O2/c1-10(2)14(25)24-7-5-23(6-8-24)12-4-3-11(9-20-12)13-21-15(26-22-13)16(17,18)19/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEMYSFHWAPXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one typically involves a multi-step process:

  • Formation of 1,2,4-oxadiazole ring: : This involves the cyclization of appropriate nitrile derivatives.

  • Attachment of pyridine ring: : A coupling reaction between the oxadiazole derivative and a pyridine derivative.

  • Introduction of the trifluoromethyl group: : A substitution reaction using suitable reagents like trifluoromethyl iodide.

  • Formation of piperazine derivative: : By reacting the pyridine-oxadiazole intermediate with a piperazine derivative.

  • Final alkylation: : The piperazine intermediate is then alkylated with 2-methylpropan-1-one under appropriate conditions.

Industrial Production Methods

Scaling up this process for industrial production requires precise control over reaction conditions, particularly temperature, pressure, and solvent choice, to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one can undergo various types of chemical reactions:

  • Oxidation: : This compound can be oxidized to introduce more functional groups or alter its structure.

  • Reduction: : Reducing agents can modify specific moieties in the compound.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly on the pyridine ring and oxadiazole moiety.

Common Reagents and Conditions

Common reagents include trifluoromethyl iodide for trifluoromethylation, catalytic agents for cyclization, and various alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures ranging from -10°C to 100°C and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

Scientific Research Applications

This compound has found applications in multiple scientific domains:

  • Chemistry: : Used as a building block in organic synthesis and for studying the reactivity of complex structures.

  • Biology: : Potential use in the development of biochemical probes to study enzyme interactions.

  • Medicine: : Investigated for its pharmacological properties, potentially leading to new drug discoveries.

  • Industry: : Employed in the development of advanced materials with specific chemical properties.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one exerts its effects is still under study, but it is believed to interact with various enzymes and receptors due to its complex structure. Its trifluoromethyl and oxadiazole groups likely play significant roles in binding to biological targets, influencing molecular pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Key Compounds:

4-(Thiophen-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one (MK42/RTC5)

  • Structural Differences :
  • Replaces the 1,2,4-oxadiazole group with a thiophene ring.
  • Features a butan-1-one chain instead of propan-1-one.
    • Synthesis : Prepared via HOBt/TBTU-mediated coupling of 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine and 4-(thiophen-3-yl)butyric acid, yielding 91% after purification.
    • Implications : The thiophene substitution may enhance π-π stacking interactions in biological targets, while the longer ketone chain could increase lipophilicity.

Methyl 4-(4-Fluorophenyl)piperazine-1-carboxylate (from )

  • Structural Differences :
  • Lacks the pyridine-oxadiazole system; instead, incorporates a 4-fluorophenyl group and a methyl carboxylate.
    • Implications : The fluorophenyl group may improve metabolic stability, while the carboxylate could enhance aqueous solubility.

Functional Group Analysis

Compound Key Functional Groups Molecular Weight (g/mol) Synthetic Yield
Target Compound Piperazine, 1,2,4-oxadiazole, trifluoromethyl, propan-1-one Not provided Not provided
MK42/RTC5 Piperazine, thiophene, trifluoromethyl, butan-1-one ~439.4 (calculated) 91%
Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate Piperazine, fluorophenyl, methyl carboxylate ~252.3 (calculated) Not provided

Notes:

  • The 1,2,4-oxadiazole in the target compound may confer greater metabolic resistance compared to MK42/RTC5’s thiophene, as oxadiazoles are less prone to oxidative degradation.

Pharmacological and Physicochemical Implications

  • Solubility : The propan-1-one chain in the target compound may reduce hydrophobicity compared to MK42/RTC5’s butan-1-one, balancing lipophilicity and aqueous solubility.
  • Receptor Binding : Piperazine derivatives with pyridine or fluorophenyl substituents (e.g., compounds in ) often exhibit affinity for serotonin or dopamine receptors, though the oxadiazole group’s role remains speculative without direct data.

Biological Activity

The compound 2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one represents a novel derivative within the class of oxadiazoles, which are recognized for their diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Key Features

  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Oxadiazole Ring : Known for its role in various pharmacological applications.
  • Piperazine Moiety : Often associated with central nervous system activity.

Anticancer Activity

Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis via p53 activation and caspase-3 cleavage
U-937 (Monocytic Leukemia)0.75Cell cycle arrest and apoptosis
PANC-1 (Pancreatic Cancer)2.41Inhibition of proliferation and induction of apoptosis

The mechanism by which this compound exerts its biological effects involves:

  • Apoptosis Induction : Flow cytometry assays reveal that the compound induces apoptosis in a dose-dependent manner.
  • Cell Cycle Arrest : The compound has been shown to disrupt the cell cycle in cancer cells, leading to reduced proliferation rates.
  • Molecular Docking Studies : These studies suggest strong interactions with key receptors involved in cancer progression, similar to known anticancer drugs like Tamoxifen .

Neuroprotective Properties

In addition to its anticancer effects, derivatives of oxadiazoles have also been studied for neuroprotective properties:

  • Acetylcholinesterase Inhibition : Compounds have shown potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : The presence of the oxadiazole ring enhances antioxidant properties, providing neuroprotection against oxidative stress .

Study 1: Anticancer Efficacy

A study published in MDPI evaluated several oxadiazole derivatives against human cancer cell lines. The results indicated that compounds with similar structures to our target compound exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .

Study 2: Neuroprotective Effects

Research focused on oxadiazole derivatives demonstrated their ability to inhibit β-secretase-1 (BACE-1), an enzyme involved in amyloid plaque formation in Alzheimer's disease. The compounds tested showed promising results in reducing amyloid β-peptide aggregation and enhancing neuroprotective effects through antioxidant mechanisms .

Q & A

Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Oxadiazole ring formation : Requires nitrile oxide intermediates and cyclization under controlled pH (neutral to slightly acidic) .
  • Piperazine coupling : Amide bond formation using coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF or dichloromethane (DCM) at 0–25°C .
  • Solvent selection : Dimethylformamide (DMF) enhances solubility for heterocyclic intermediates, while DCM is preferred for acid-sensitive steps .
    Key optimization parameters :
  • Temperature control (reflux vs. ambient) to minimize side reactions.
  • Catalytic use of palladium or copper for cross-coupling steps .

Q. How can purity and structural integrity be validated post-synthesis?

  • Analytical techniques :
    • HPLC : Reverse-phase chromatography with a C18 column and acetonitrile/water gradient (e.g., 70:30 v/v) to assess purity (>95%) .
    • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the oxadiazole and pyridine rings (e.g., δ 8.5–9.0 ppm for pyridin-2-yl protons) .
    • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 452.15) .

Advanced Research Questions

Q. How can conflicting biological activity data be resolved for this compound?

Case study : Discrepancies in reported IC50_{50} values for kinase inhibition.

  • Methodological approach :
    • Assay standardization : Use ATP concentration-matched assays to eliminate competitive binding artifacts.
    • Structural analogs : Compare activity of derivatives lacking the trifluoromethyl-oxadiazole moiety to isolate pharmacophore contributions .
  • Data reconciliation : Molecular docking (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets, identifying steric clashes caused by the trifluoromethyl group .

Q. What strategies mitigate poor solubility in in vitro assays?

  • Solubility enhancement :
    • Co-solvent systems : 10% DMSO in PBS (pH 7.4) with 0.1% Tween-80 to stabilize hydrophobic regions .
    • Prodrug design : Introduce phosphate or acetyl groups at the propan-1-one carbonyl for transient hydrophilic modification .
  • Experimental validation : Dynamic light scattering (DLS) to monitor aggregation at concentrations >50 µM .

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?

  • Key computational tools :
    • DFT calculations : Optimize geometry and electron density maps for the oxadiazole ring to predict electrophilic reactivity .
    • MD simulations : 100-ns trajectories to assess piperazine flexibility and target binding pocket adaptability .
      Example finding : The trifluoromethyl group stabilizes π-π stacking with aromatic residues (e.g., Phe-113 in EGFR), but reduces solubility .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields for the oxadiazole intermediate

  • Hypothesized causes :
    • Reaction atmosphere : Moisture-sensitive steps may degrade intermediates if conducted under non-inert conditions .
    • Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) impacts recovery rates .
      Resolution :
  • DOE (Design of Experiments) : Vary reaction time (6–24 hrs) and solvent ratios (DMF:DCM from 1:1 to 1:3) to identify optimal conditions .

Methodological Tables

Q. Table 1. Comparative Reaction Conditions for Key Synthetic Steps

StepSolventCatalystYield (%)Purity (%)Reference
Oxadiazole formationDMFNone65–7090
Piperazine couplingDCMHOBt/TBTU80–8595
Final purificationEthanol/waterRecrystallization7599

Q. Table 2. Biological Activity of Structural Analogs

Analog ModificationTargetIC50_{50} (nM)Solubility (µM)Reference
Trifluoromethyl removalKinase X120250
Piperazine → MorpholineKinase Y450500
Oxadiazole → ThiadiazoleKinase Z320180

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